N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a furan ring, which is a heterocyclic compound that contributes to the bioactivity of many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be predicted using computational tools . These might include its solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Antidopaminergic Properties
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide and its analogues have been explored for their potential in synthesizing compounds with antidopaminergic properties, which are considered for investigations into dopamine D-2 mediated responses and, in radiolabeled form, for receptor binding studies both in vitro and in vivo. This includes the synthesis of compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which displayed equipotency with highly active analogues in both in vitro and in vivo settings, indicating a low tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).
Anti-Inflammatory and Analgesic Properties
Another area of research involves the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were shown to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some exhibiting significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has been investigated for its antimicrobial and antioxidant activities. This includes the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which exhibited promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity, indicating the potential for further development as biologically active compounds (Sindhe et al., 2016).
Targeting the Urokinase Receptor
Research targeting the urokinase receptor (uPAR) has led to the synthesis of compounds with potential effects on breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds, including (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, have shown capabilities to block angiogenesis and inhibit cell growth, making them suitable candidates for further studies in breast tumor metastasis and potential therapeutic applications (Wang et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-6-13(11(2)23-10)16(19)18-8-17(3,20)12-4-5-14-15(7-12)22-9-21-14/h4-7,20H,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVXEFRUXHOKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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